

Ibrexafungerp discovery and development from enfumafungin

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Compound Focus: Ibrexafungerp

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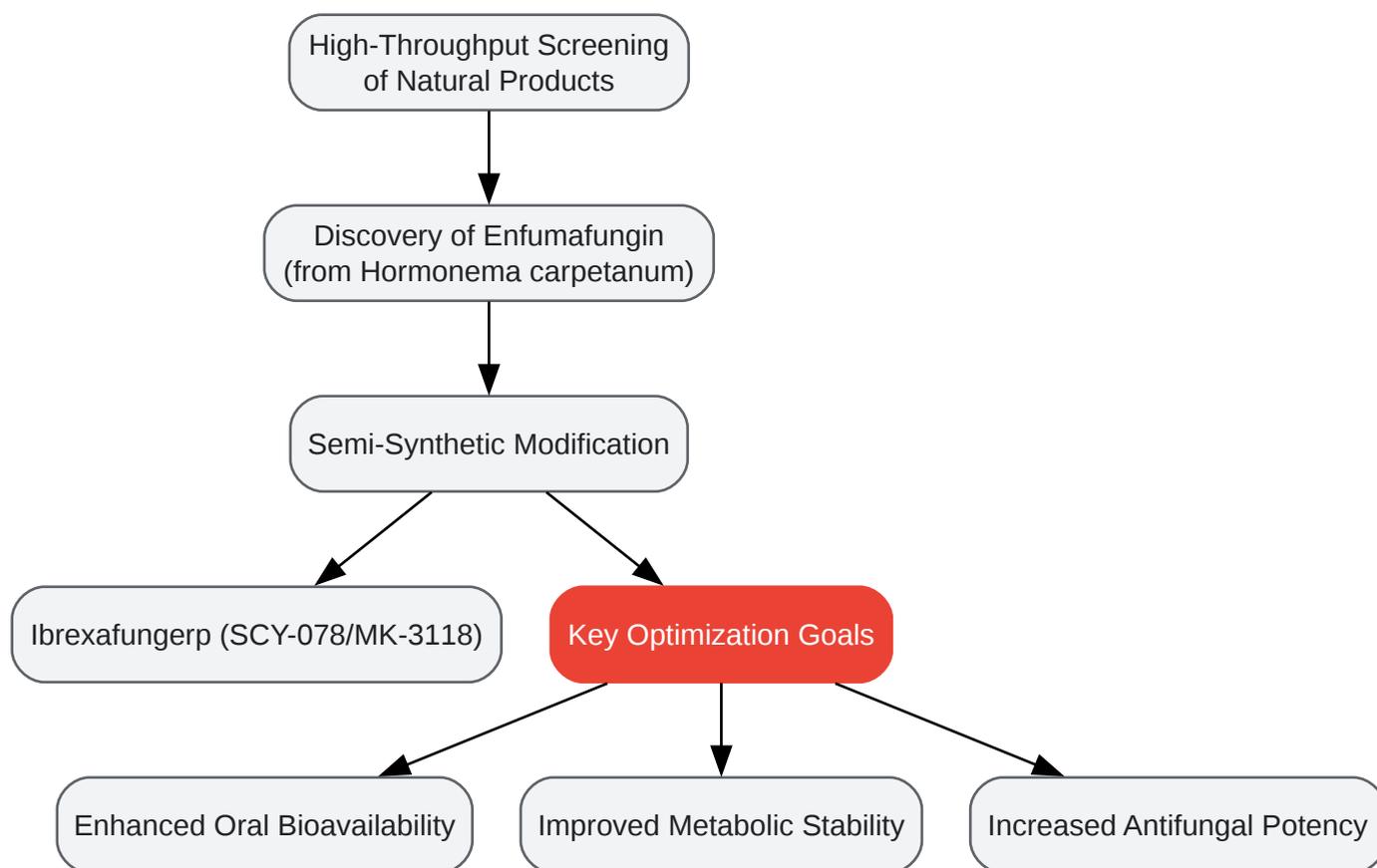
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From Natural Product to Drug Candidate

The development of **ibrexafungerp** began with the discovery of **enfumafungin**, a triterpene glycoside natural product isolated from the fungus *Hormonema carpetanum* [1] [2]. This compound was identified through high-throughput screening of natural products for antifungal activity [1].

Researchers conducted semi-synthetic modifications of the enfumafungin structure to improve its properties. Key structural optimizations focused on the core phenanthropyran ring system, leading to the creation of **ibrexafungerp** (initially known as SCY-078 or MK-3118) [1] [3] [2]. The primary goals of this optimization were to enhance **oral bioavailability, metabolic stability, and antifungal potency** while maintaining the favorable mechanism of action of the parent compound [1] [2].

The diagram below illustrates the key stages in the discovery and development process.



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Mechanism of Action and Resistance Profile

Ibrexafungerp is a first-in-class triterpenoid antifungal (or "fungerp") that inhibits the enzyme **β -(1,3)-D-glucan synthase** [4] [1] [3]. This enzyme is crucial for synthesizing β -(1,3)-D-glucan, a key polymer that provides structural integrity to the fungal cell wall [1]. Inhibition leads to compromised cell wall integrity, osmotic instability, and eventual cell lysis and death [1].

While both **ibrexafungerp** and echinocandins target the same enzyme, they bind to distinct sites. Echinocandins target the catalytic **Fks1p subunit**, whereas **ibrexafungerp** targets the **Rho1p regulatory subunit** [4] [1]. This difference results in limited cross-resistance between the two drug classes [1] [2].

The table below summarizes key pharmacologic properties.

Property	Description
Mechanism of Action	Inhibition of β -(1,3)-D-glucan synthase (via Rho1p subunit) [4] [1]
Spectrum of Activity	Broad-spectrum against <i>Candida</i> spp. (including azole-/echinocandin-resistant strains), <i>Aspergillus</i> spp., <i>Pneumocystis jirovecii</i> [1] [2]
Key Resistance Mutations	Primarily mutations in <i>FKS1</i> and <i>FKS2</i> genes (e.g., F625del, F659del, W715L, A1390D), though less impact than on echinocandins [1]
Primary Metabolic Pathway	CYP3A4 hydroxylation, followed by glucuronide or sulfate conjugation [4] [3]

Key Preclinical and Clinical Evidence

The following table summarizes the foundational experiments and clinical trials that demonstrated the efficacy of **ibrexafungerp**.

Study Type / Model	Key Methodology / Protocol	Major Findings / Outcome
In Vitro Susceptibility (Candida)	Broth microdilution (CLSI/EUCAST methods) to determine Minimum Inhibitory Concentrations (MICs) against <i>Candida</i> spp. [2]	MICs: 0.06–2 mg/L against <i>C. albicans</i> and <i>C. tropicalis</i> ; 0.25–1 mg/L against <i>C. parapsilosis</i> ; 0.5–2 mg/L against <i>C. glabrata</i> and <i>C. krusei</i> [2]
In Vivo Efficacy (Murine Model)	Murine model of invasive candidiasis; oral administration of ibrexafungerp [2]	Achieved efficacy endpoints at concentrations safely attained in humans; high drug penetration at infection sites (e.g., liver abscesses) [2]
Phase 3 Clinical Trial (VVC)	VANISH-303 (NCT03734991) & VANISH-306 (NCT03987620): Multicenter, randomized, double-blind, placebo-controlled trials in women with acute VVC [4] [2]	Ibrexafungerp demonstrated statistically significant superiority over placebo in primary (complete clinical cure at 8-14 days) and key secondary endpoints [5] [2]

Current Development Status and Approvals

Ibrexafungerp's development pipeline extends beyond its initial approved uses.

- **Approved Indications:** In the United States, **ibrexafungerp** (brand name Brexafemme) is approved for the **treatment of vulvovaginal candidiasis (VVC)** and to **reduce the incidence of recurrent VVC (RVVC)** [4] [6].
- **Regional Approvals and Submissions:** In July 2023, **Hansoh Pharma** (the exclusive license holder in China) submitted a **New Drug Application (NDA)** to the Chinese NMPA for the treatment of VVC, which was later approved [6] [5]. GSK holds the license for the drug in the US, Europe, and Japan and is working on regulatory interactions for the product's relaunch [7].
- **Pipeline Developments:** A **Phase 3 clinical trial (MARIO)** is ongoing to evaluate **ibrexafungerp** for the treatment of **invasive candidiasis**, including infections caused by multi-drug resistant strains like *Candida auris* [6] [7]. The FDA placed a clinical hold on this trial, which was lifted in April 2025, allowing the study to resume [6] [7].

Key Development Summary

Ibrexafungerp represents a significant advancement in antifungal therapy. Its development from a natural product to a semi-synthetic derivative successfully addressed key limitations of existing therapies, most notably providing **oral bioavailability** alongside a **novel binding site** on a well-established target. This profile makes it a promising agent for treating resistant fungal infections in both outpatient and hospital settings.

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